molecular formula C14H16N2OS B2403901 N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 1444190-52-6

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No.: B2403901
CAS No.: 1444190-52-6
M. Wt: 260.36
InChI Key: PRECBHFHICUMTC-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a synthetic intermediate belonging to the class of benzothiophene carboxamides, which are recognized for their significant potential in pharmaceutical research and development. Compounds featuring the 2,3-dihydro-1-benzothiophene scaffold are of high interest in medicinal chemistry due to their structural similarity to privileged structures in drug discovery . This specific carboxamide derivative, characterized by its cyanoalkyl moiety, serves as a valuable building block for the synthesis of more complex, biologically active molecules. Researchers can utilize this compound in the exploration of novel therapeutic agents, as related benzothiophene derivatives have demonstrated a range of pharmacological activities in scientific screenings, including antiproliferative effects against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Furthermore, the 2,3-dihydro-1-benzothiophene core is a key structure investigated for its role in modulating biological targets; for instance, closely related tetrahydro-benzothiophene derivatives have been identified as potent modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for autoimmune diseases and certain resistant cancers . The incorporation of the carboxamide group and the cyano-substituent in its structure provides handles for further chemical modification and potential for forming key interactions with enzymatic targets. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug. Researchers are advised to conduct their own specific safety and toxicity studies prior to any experimental use.

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)12(7-15)16-14(17)11-8-18-13-6-4-3-5-10(11)13/h3-6,9,11-12H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRECBHFHICUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1CSC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2,3-dihydro-1-benzothiophene-3-carboxylic acid with 1-cyano-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzothiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide and carboxamide derivatives reported in the literature. Below is a systematic comparison based on synthesis, substituent effects, and biological activity.

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Notable Features
Target Compound 2,3-Dihydrobenzothiophene 1-cyano-2-methylpropyl High steric bulk, cyano group
B9 () Indene 4-cyanophenyl Linear cyano group, planar aromatic
1-(3-Bromophenyl)-N,N-diethylcarboxamide () Cyclopropane 3-bromophenyl, diethylamine Strain from cyclopropane ring

The dihydrobenzothiophene core in the target compound may enhance π-π stacking interactions compared to indene or cyclopropane systems. The cyano group in the side chain could improve metabolic stability relative to halogenated analogs (e.g., B5–B8 in ).

Key Research Findings and Data Gaps

  • Synthetic Feasibility : The target compound’s synthesis is plausible via established carboxamide coupling methods, but steric effects may necessitate optimized conditions (e.g., higher catalyst loading or prolonged reaction times) .
  • Substituent Effects: Cyano groups in analogs like B9 (79% yield) demonstrate compatibility with indene cores, suggesting similar feasibility for the target compound .
  • Biological Potential: Fluorinated and methoxy-substituted benzamides show potent cytotoxicity, but the dihydrobenzothiophene system’s contribution remains unexplored .

Biological Activity

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a benzothiophene ring structure, which is known for its diverse biological activities. Its molecular formula is C14H16N2OSC_{14}H_{16}N_2OS, and it possesses a cyano group and a carboxamide moiety that contribute to its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structures were evaluated against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) cell culture methods. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format .

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38
Compound CNCI-H358VariableVariable

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity . Similar compounds have been tested against bacteria such as E. coli and S. aureus, showing promising results that warrant further investigation into their mechanisms of action .

The proposed mechanism of action for this compound involves interactions with specific molecular targets within cells:

  • Electrophilic Interactions : The cyano group may act as an electrophile, facilitating reactions with nucleophilic sites on proteins.
  • Aromatic Interactions : The benzothiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering their function.

These interactions can modulate the activity of enzymes or receptors involved in cancer cell proliferation and survival.

Comparative Analysis with Related Compounds

When compared to structurally similar compounds such as N-(1-cyano-2-methylpropyl)benzamide and Linagliptin , this compound exhibits unique biological properties attributed to its distinct benzothiophene framework .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiophene derivatives:

  • Synthesis and Evaluation : A study synthesized various benzothiophene derivatives and evaluated their anticancer properties using MTS cytotoxicity assays on lung cancer cell lines. The findings indicated that modifications to the benzothiophene core could enhance biological activity .
  • Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the benzothiophene ring can significantly impact both antitumor and antimicrobial activities, suggesting a need for careful structural optimization in drug development .

Q & A

Q. What are the established synthetic routes for N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

  • Coupling reactions between benzothiophene-carboxylic acid derivatives and cyano-substituted amines under reflux conditions.
  • Solvent optimization (e.g., dichloromethane or DMF) to enhance solubility and reaction efficiency.
  • Temperature control (60–100°C) to minimize side reactions. Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity and confirming final product structure .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve the benzothiophene core, cyano group, and carboxamide linkages. Chemical shifts for sulfur-containing moieties are distinct in the 120–140 ppm range for 13C NMR .
  • X-ray crystallography: Programs like SHELXL refine crystal structures, resolving bond angles and dihedral angles critical for confirming stereochemistry .
  • Infrared (IR) spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC): Retention time comparisons against standards; ≥95% purity is typically required for in vitro assays.
  • Melting point analysis: Sharp melting ranges (e.g., ±2°C) indicate high crystallinity and purity.
  • Mass spectrometry (MS): High-resolution MS confirms molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?

Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Variable-temperature NMR: Identifies dynamic processes (e.g., rotamers) affecting splitting patterns.
  • Differential Scanning Calorimetry (DSC): Detects polymorphic forms that may alter spectral profiles.
  • Computational modeling: Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR shifts to validate experimental data .

Q. What experimental design principles apply to optimizing yield in large-scale synthesis?

Use Design of Experiments (DoE) to systematically vary:

ParameterOptimal RangeImpact on Yield
Reaction time12–24 hoursMaximizes conversion
Catalyst loading5–10 mol%Reduces side products
Solvent polarityLow (e.g., toluene)Enhances selectivity
Post-reaction purification via column chromatography or recrystallization further improves yield .

Q. How do structural modifications (e.g., substituent changes) affect biological activity, and what assays are used to evaluate this?

  • Molecular docking: Predicts binding affinity to targets (e.g., kinases or GPCRs) by modeling interactions between the benzothiophene core and active sites.
  • In vitro assays:
  • Enzyme inhibition: IC50 measurements using fluorogenic substrates.
  • Cytotoxicity: MTT assays on cell lines to assess selectivity.
    Substituents like the cyano group enhance metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity results?

  • Molecular Dynamics (MD) simulations: Assess conformational flexibility in physiological conditions.
  • Free-energy perturbation (FEP): Quantifies binding energy differences caused by minor structural changes.
  • Meta-analysis of structure-activity relationships (SAR): Identifies outliers in datasets to refine predictive models .

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